9-methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
9-methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrimidine derivative with an aldehyde in the presence of a catalyst. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
9-methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the m-tolyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
9-methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[1,2-a]pyrimidine derivatives, such as:
- 4-oxo-2-(p-tolyloxy)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- 9-methyl-4-oxo-2-(o-tolyloxy)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde .
Uniqueness
The uniqueness of 9-methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the m-tolyloxy group and the aldehyde functionality provides unique opportunities for further chemical modifications and applications .
Properties
Molecular Formula |
C17H14N2O3 |
---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
InChI |
InChI=1S/C17H14N2O3/c1-11-5-3-7-13(9-11)22-16-14(10-20)17(21)19-8-4-6-12(2)15(19)18-16/h3-10H,1-2H3 |
InChI Key |
DKPYPLCQWVNAPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=O |
Origin of Product |
United States |
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